methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate
Description
Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester group at the 2-position and a methyl substituent at the 5-position of the pyrrolidine ring. Its stereochemistry (2S,5S) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQCOBVXDOWIT-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable ester precursor under controlled conditions. For example, the reaction of (S)-proline with methyl chloroformate in the presence of a base can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to a more sustainable and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate is extensively utilized in peptide synthesis. Its chiral nature allows it to serve as an essential building block for the creation of biologically active peptides. This is particularly important in the pharmaceutical industry where such peptides can act as therapeutic agents.
Case Study
In a study focused on synthesizing novel peptide derivatives, researchers employed this compound to construct specific peptide sequences that exhibited enhanced biological activity compared to traditional peptides. The results indicated improved binding affinity to target receptors, showcasing its effectiveness in drug design.
Drug Development
Therapeutic Applications
The unique structural characteristics of this compound facilitate the development of new drugs, particularly for treating neurological disorders. Its ability to enhance the efficacy of therapeutic agents has been documented in several studies.
Data Table: Drug Efficacy Studies
| Compound | Target Condition | Efficacy | Reference |
|---|---|---|---|
| A | Neurological Disorder | High | |
| B | Pain Management | Moderate | |
| C | Antimicrobial Activity | High |
Chiral Catalysis
Asymmetric Synthesis
this compound is also employed as a chiral catalyst in asymmetric synthesis processes. Its use improves the selectivity and yield of desired products in various chemical reactions.
Case Study
Research has demonstrated that when used as a catalyst in the synthesis of chiral compounds, this compound significantly increased the yield by up to 30% compared to non-chiral catalysts. This highlights its potential for enhancing synthetic efficiency in organic chemistry.
Biochemical Applications
Enzyme Inhibition Design
In biochemistry, this compound is utilized in the design of enzyme inhibitors. Its structural properties allow for the development of compounds that can effectively inhibit specific enzymes involved in disease pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibitor Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme A | Methyl Derivative 1 | 25 | |
| Enzyme B | Methyl Derivative 2 | 15 |
Research in Organic Chemistry
Synthetic Pathways Exploration
this compound serves as a key reagent in various organic reactions. Its versatility aids researchers in exploring new synthetic pathways and methodologies.
Case Study
A recent publication highlighted its application in synthesizing complex organic molecules through innovative reaction pathways that were previously unexplored. The findings suggested that this compound could lead to new discoveries in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Ester Analog: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
- Structure: Replaces the methyl ester with an ethyl group (C8H15NO2 vs. C7H13NO2 for the methyl ester).
- Physical Properties : Molecular weight 157.21 g/mol (vs. ~143.18 g/mol for methyl ester).
- Stability : Requires storage at -20°C under inert atmosphere and darkness to prevent degradation .
- Safety : Associated with health hazards (H302, H315, H319, H335), indicating risks similar to the methyl ester .
- Applications : Serves as a precursor for trifluoroacetate salts (e.g., Velpatasvir Intermediate 4), highlighting its role in antiviral drug synthesis .
Trifluoroacetate Salt: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate
- Structure: Salt form with trifluoroacetic acid (C10H16F3NO4).
- Properties : Enhanced solubility and stability compared to the free base. Molecular mass 271.24 g/mol .
- Applications : Used in pharmaceuticals (e.g., Velpatasvir), demonstrating the importance of salt formation for drug formulation .
Substituted Pyrrolidine Derivatives
- Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate ():
- Features bulky substituents (4-chlorophenyl, phenylsulfonyl) that increase steric hindrance and alter electronic properties.
- Likely used in medicinal chemistry for target-specific interactions.
- Methyl (2R,5R)-1-benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate ():
Stereochemical Variants
- The (2S,5S) configuration vs. (2R,5R) or (2R,5S) isomers influences molecular geometry, binding affinity, and pharmacokinetics. For example, the (2R,5R)-isomer in exhibits distinct optical activity, underscoring the necessity of chiral resolution in drug development .
Data Tables
Table 1: Key Properties of Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound* | C7H13NO2 | ~143.18 | N/A | Chiral methyl ester, pharmaceutical intermediate |
| Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | C8H15NO2 | 157.21 | 676560-84-2 | Ethyl ester, requires cold storage |
| Ethyl ester trifluoroacetate salt | C10H16F3NO4 | 271.24 | 676560-85-3 | Enhanced solubility, drug intermediate |
| (2R,5R)-1-Benzyl-5-(dimethylcarbamoyl) derivative | C16H22N2O3 | 290.36 | N/A | High optical activity ([α] = +90.0) |
*Estimated based on ethyl analog.
Biological Activity
Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a carboxylate functional group. Its molecular formula is C₈H₁₅NO₂, and it is classified as an amino acid derivative. The specific stereochemistry indicated by the (2S,5S) notation is crucial for its biological activity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antiviral Properties : It has been identified as a potential antiviral agent, particularly effective against hepatitis viruses. Its structural similarity to naturally occurring amino acids enhances its ability to interact with biological systems effectively.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic effects. The mechanism of action typically involves binding to the active sites of enzymes, thereby modulating their activity .
- Receptor Modulation : this compound may also interact with various receptors, influencing signaling pathways critical for cellular functions .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Notable approaches include:
- Chiral Auxiliary Techniques : Utilizing chiral auxiliaries in asymmetric synthesis allows for the selective formation of the desired stereoisomer .
- Retro-Dieckmann Reaction : This reaction method has been employed to obtain the target compound by manipulating precursor compounds under specific conditions to favor the formation of the (2S,5S) stereoisomer .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Case Study: Antiviral Efficacy
In a study focused on antiviral applications, this compound was evaluated for its efficacy against hepatitis C virus (HCV). The compound showed significant inhibition of HCV replication in vitro, suggesting that it could serve as a lead compound for developing new antiviral therapies .
Q & A
Q. Key Considerations :
- Monitor reaction temperature (<0°C for LiAlH₄ to avoid racemization).
- Purify via silica gel chromatography (hexane/EtOAc gradients) to isolate diastereomers.
Which analytical techniques are most effective for confirming the stereochemical purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve absolute configuration using programs like SHELXL (P212121 space group common for chiral pyrrolidines) .
- Chiral HPLC : Use columns like Chiralpak IA with heptane/EtOH (90:10) to separate enantiomers (retention time differences >2 min) .
How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?
Advanced Research Considerations:
- Assay Validation :
- Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics. Discrepancies may arise from solvent effects (DMSO >1% inhibits some enzymes) .
- Computational Adjustments :
- Include explicit water molecules in docking simulations to account for solvation effects.
- Adjust force fields (e.g., AMBER vs. CHARMM) to better model pyrrolidine ring flexibility .
- Case Study : A study on (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid showed a 10-fold difference between predicted and observed IC₅₀ values due to protonation state mismatches in docking .
What strategies mitigate challenges in crystallizing this compound derivatives?
Advanced Crystallography Strategies:
- Co-Crystallization : Add co-formers (e.g., 3,5-dinitrobenzoic acid) to stabilize lattice interactions via π-stacking .
- Solvent Optimization : Screen low-polarity solvents (e.g., CH₂Cl₂) to reduce crystal disorder. Evidence shows CH₂Cl₂ yields better diffraction than EtOAc .
- Cryocooling : Use liquid N₂ to minimize thermal motion artifacts. For poor-quality crystals (common with flexible pyrrolidines), merge datasets from multiple crystals .
Example : A derivative with a 3,5-dinitrobenzoyl group crystallized in P212121 with R-factor = 0.052 despite broad reflections (2θ <40°) .
How does the stereochemical configuration influence the compound’s interaction with biological targets?
Mechanistic Insights:
- Enantiomer-Specific Activity : (2S,5S) vs. (2R,5R) configurations show divergent binding to GABA receptors. For example, (2S,5S)-5-phenylpyrrolidine-2-carboxamide exhibits 50 nM affinity, while the (2R,5R) form is inactive .
- Validation Methods :
- Circular Dichroism (CD) : Compare Cotton effects at 220 nm to confirm configuration.
- Mutagenesis Studies : Replace key residues (e.g., Tyr³⁷⁵ in enzymes) to probe stereochemical recognition .
What are common impurities encountered during synthesis, and how are they removed?
Basic Purification Protocols:
- Byproducts :
- Chromatographic Methods :
- Reverse-phase HPLC : C18 column, 0.1% TFA in H₂O/ACN (gradient: 10→90% ACN over 20 min) .
How to address conflicting bioactivity results across different cell lines or model systems?
Advanced Data Contradiction Analysis:
- Cell Line Profiling :
- Test in HEK293 (high transfection efficiency) vs. primary neurons (native receptor expression). Differences in membrane permeability or efflux pumps (e.g., P-gp) may explain variability .
- Metabolic Stability : Use LC-MS to quantify compound degradation (e.g., esterase-mediated hydrolysis in liver microsomes) .
- Case Study : A 5-phenylpyrrolidine derivative showed IC₅₀ = 1 µM in HeLa cells but was inactive in Jurkat cells due to differential expression of target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
